2-(2-Acetyl-4-fluorophenoxy)ethanol
Description
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-[5-fluoro-2-(2-hydroxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
JHPLOIGARNZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in 2-(2-fluoro-4-nitrophenoxy)ethanol () increases electrophilicity and reactivity compared to the 4-fluoro and 2-acetyl groups in the target compound. This may explain its higher toxicity (e.g., skin/eye irritation hazards) . The 2-acetyl group in the target compound likely enhances lipophilicity (logP) compared to hydroxylated analogs like 2-(2-hydroxyphenyl)ethanol, which showed moderate tyrosinase inhibition (17.3%) in .
Q & A
Q. What are the optimal synthetic pathways for 2-(2-Acetyl-4-fluorophenoxy)ethanol, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of aromatic ethanol derivatives like this compound typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds such as 4’-(2,4-Difluorophenoxy)acetophenone are synthesized via pH-controlled reactions (pH 3–6, optimal pH 4) using copper sulfate as a catalyst . Key parameters include:
- Temperature control (e.g., maintaining 60–80°C to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Purification via steam distillation and reduced-pressure rectification .
Validate purity using HPLC or GC-MS, referencing protocols for structurally similar alcohols like 2-(2-Chloro-4-fluorophenyl)ethanol .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The acetyl and fluorophenoxy moieties will show distinct shifts (e.g., acetyl carbonyl at ~200 ppm in ¹³C NMR) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.
- LC-MS/MS : Use electrospray ionization (ESI+) for molecular ion detection and fragmentation pattern analysis, as applied to 4-Hydroxyphenethyl alcohol .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, QSPR) predict the thermodynamic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy of formation and vaporization enthalpies using Gaussian 09 with B3LYP/6-31G(d) basis sets. Compare with experimental data for 2-(phenyl-amino)-ethanol to validate accuracy .
- Quantitative Structure-Property Relationships (QSPR) : Train neural networks on datasets of fluorinated alcohols to predict logP, solubility, and toxicity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize extraction efficiency, as demonstrated for flavonoid ethanol extractions .
Q. What are the mechanistic implications of the acetyl and fluorophenoxy groups in biochemical interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays : Test inhibition kinetics (e.g., IC₅₀) against cytochrome P450 isoforms using fluorogenic substrates. The fluorine atom may enhance binding via hydrophobic interactions, as seen in 4’-(2,4-Difluorophenoxy)acetophenone .
- Metabolic Pathway Analysis : Use radiolabeled (¹⁴C) ethanol derivatives to track metabolic fate in hepatocyte models, referencing protocols for 2-Amino-4-methoxyphenylmethanol .
- Structural Modeling : Dock the compound into active sites using AutoDock Vina, focusing on hydrogen bonding with the acetyl group and π-π stacking with the fluorophenyl ring.
Q. How do structural modifications (e.g., substituting fluorine or acetyl groups) impact the compound’s physicochemical and biological properties?
Methodological Answer:
Q. How can contradictions in experimental data (e.g., conflicting solubility or toxicity reports) be resolved?
Methodological Answer:
- Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for toxicity testing). For solubility, compare results from shake-flask vs. HPLC methods .
- Meta-Analysis : Aggregate data from analogs like 2-(2-Ethylhexyloxy)ethanol , noting how alkyl chain length affects micelle formation and solubility .
- Error Source Identification : Use control experiments to isolate variables (e.g., trace metal contamination in catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
